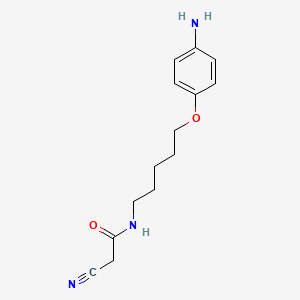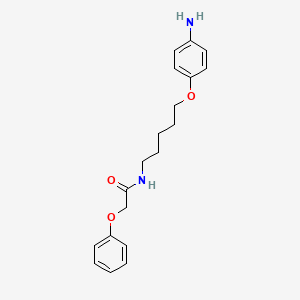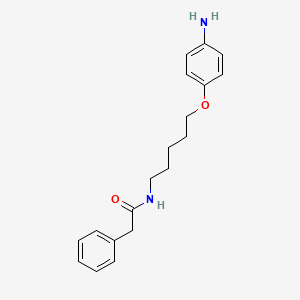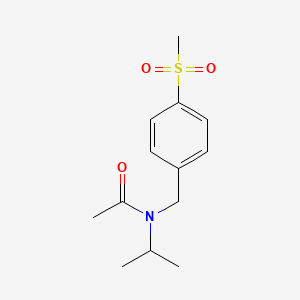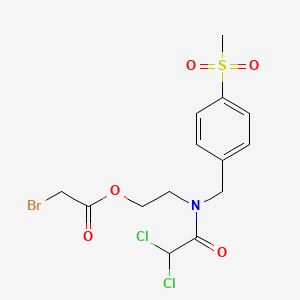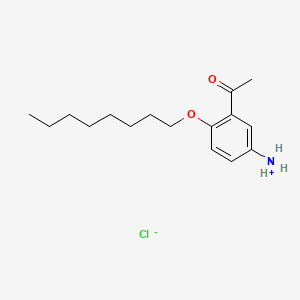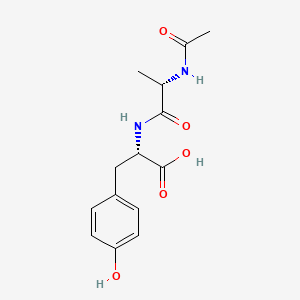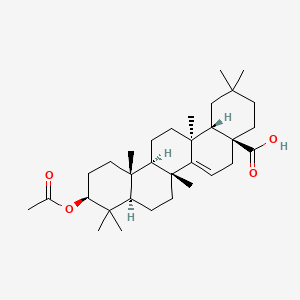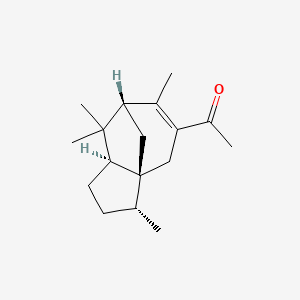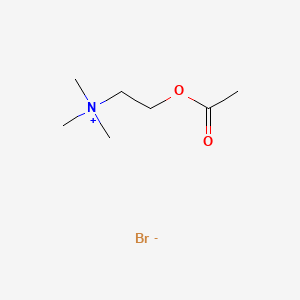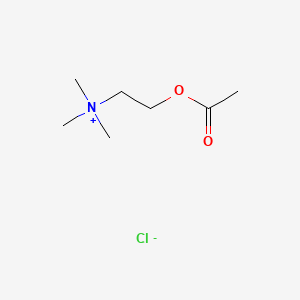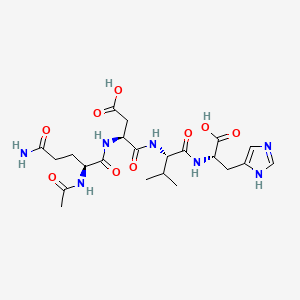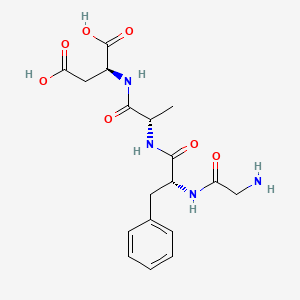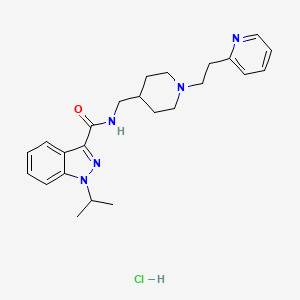
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AFR-605 HCl is a biochemical.
Scientific Research Applications
5-HT4 Receptor Antagonists
A study by Schaus et al. (1998) explored the synthesis of indazole-3-carboxamides and their evaluation as 5-HT4 receptor antagonists. They identified compounds with potent 5-HT4 receptor antagonist activity, highlighting the potential of these compounds in targeting neurotransmitter receptors (Schaus, Thompson, Bloomquist, Susemichel, Calligaro, & Cohen, 1998).
Monoamine Oxidase B Inhibitors
Tzvetkov et al. (2014) discovered that indazole-carboxamides act as highly potent and selective inhibitors of monoamine oxidase B (MAO-B). This finding is significant for developing treatments for neurological disorders associated with MAO-B, such as Parkinson's disease (Tzvetkov, Hinz, Küppers, Gastreich, & Müller, 2014).
Cannabinoid Receptor Ligands
A study by Murineddu et al. (2005) on 4,5-dihydro-1H-benzo[g]indazole-3-carboxamides found that these compounds have an affinity towards cannabinoid receptors, suggesting their potential as therapeutic agents in conditions modulated by these receptors (Murineddu, Ruiu, Mussinu, Loriga, Grella, Carai, Lazzari, & Pani, 2005).
CGRP Receptor Antagonists
Cann et al. (2012) developed a potent calcitonin gene-related peptide (CGRP) receptor antagonist using indazolyl amino ester subunits. This research indicates the utility of indazole derivatives in creating effective treatments for conditions like migraines (Cann, Chen, Gao, Hanson, Hsieh, Li, Lin, Parsons, Pendri, Nielsen, Nugent, Parker, Quinlan, Reising, Remy, Sausker, & Wang, 2012).
Anti-Inflammatory and Analgesic Agents
Reddy et al. (2015) synthesized a new series of indazole derivatives and evaluated them for anti-inflammatory and analgesic activities, suggesting their potential as therapeutic agents for inflammatory and pain-related disorders (Reddy, Gogireddy, Dubey, B, & B, 2015).
properties
CAS RN |
214851-62-4 |
|---|---|
Product Name |
1H-Indazole-3-carboxamide, 1-(1-methylethyl)-N-((1-(2-(2-pyridinyl)ethyl)-4-piperidinyl)methyl)-, monohydrochloride |
Molecular Formula |
C24H32ClN5O |
Molecular Weight |
442 g/mol |
IUPAC Name |
1-propan-2-yl-N-[[1-(2-pyridin-2-ylethyl)piperidin-4-yl]methyl]indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H31N5O.ClH/c1-18(2)29-22-9-4-3-8-21(22)23(27-29)24(30)26-17-19-10-14-28(15-11-19)16-12-20-7-5-6-13-25-20;/h3-9,13,18-19H,10-12,14-17H2,1-2H3,(H,26,30);1H |
InChI Key |
PRYNGBWWKDSBAP-UHFFFAOYSA-N |
SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCC3CCN(CC3)CCC4=CC=CC=N4.Cl |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=N1)C(=O)NCC3CCN(CC3)CCC4=CC=CC=N4.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AFR-605 HCl; AFR 605; AFR605 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




